L18-MDP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C37H66N4O12 |

|---|---|

Poids moléculaire |

758.9 g/mol |

Nom IUPAC |

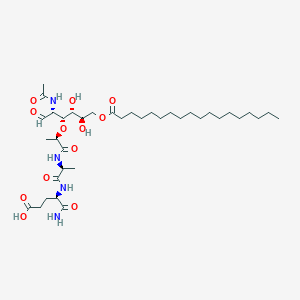

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C37H66N4O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32(47)52-24-30(44)33(48)34(29(23-42)40-27(4)43)53-26(3)37(51)39-25(2)36(50)41-28(35(38)49)21-22-31(45)46/h23,25-26,28-30,33-34,44,48H,5-22,24H2,1-4H3,(H2,38,49)(H,39,51)(H,40,43)(H,41,50)(H,45,46)/t25-,26+,28+,29-,30+,33+,34+/m0/s1 |

Clé InChI |

IQNQAWNXMSAMSY-FMYAOWEFSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C=O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)O |

Origine du produit |

United States |

Foundational & Exploratory

L18-MDP: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for L18-MDP, a potent synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This compound, a lipophilic derivative of Muramyl Dipeptide (MDP), has demonstrated enhanced immunostimulatory properties, making it a subject of significant interest in immunology and drug development.

Core Mechanism of Action

This compound is chemically defined as 6-O-stearoyl-N-Acetyl-muramyl-L-alanyl-D-isoglutamine. It is a derivative of MDP, the minimal bioactive component of peptidoglycan found in nearly all bacteria.[1] The addition of a C18 stearoyl fatty acid chain to the C6 position of the muramic acid sugar enhances the molecule's lipophilicity.[1] This structural modification is key to its increased potency compared to standard MDP.[1][2]

The mechanism can be summarized in the following steps:

-

Cellular Entry and Activation : The lipophilic nature of this compound facilitates its enhanced uptake across the cell membrane into the cytoplasm.[2]

-

Pro-drug Conversion : Once inside the cell, the ester bond linking the stearoyl chain is hydrolyzed by cellular esterases. This process releases the active MDP moiety directly into the cytosol.[2]

-

NOD2 Recognition and Oligomerization : The liberated MDP is recognized by the cytosolic pattern recognition receptor (PRR), NOD2.[1] Upon binding, NOD2 undergoes a conformational change, leading to its oligomerization.[3][4]

-

Signal Complex Formation : The oligomerized NOD2 recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interactions, forming an active signaling complex known as the "nodosome".[2][4]

-

Downstream Signaling Activation : The formation of the NOD2-RIPK2 complex initiates two primary downstream signaling cascades:

-

NF-κB Pathway : Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit and activate the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This allows the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus and induce the expression of pro-inflammatory genes.[2][3]

-

MAPK Pathway : The polyubiquitinated RIPK2 also recruits the kinase TAK1 (Transforming growth factor-β-activated kinase 1), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK1/2.[2][3][5]

-

-

Cytokine Production : The culmination of NF-κB and MAPK activation is the robust transcription and secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), which orchestrate the innate immune response.[2][6][7]

Recent research has also identified N-acetyl-glucosamine kinase (NAGK) as a critical upstream regulator, responsible for phosphorylating MDP, a step required for efficient NOD2 activation.[8]

Signaling Pathway Visualization

The signaling cascade initiated by this compound is depicted below.

Caption: this compound signaling pathway via NOD2 activation.

Quantitative Data Summary

The enhanced bioactivity of this compound has been quantified in various in vitro and in vivo models.

| Parameter | Cell/Model System | This compound Concentration/Dose | Observation | Reference |

| NOD2 Activation | HEK-Blue™ hNOD2 Reporter Cells | 1 - 100 ng/mL | Effective concentration range for inducing NF-κB activation. More potent than MDP. | [2] |

| MAPK Activation | GLUTag Cells | 5 µg/mL | Significant increase in p38 MAPK phosphorylation after 10 minutes. | |

| Cytokine Production | Human MoDCs (co-stim. IFN-β) | 100 ng/mL | Significantly augmented production of IL-12p70, TNF-α, and IL-6 compared to MDP or IFN-β alone. | [7][9] |

| Infection Resistance | E. coli infected mice | 100 or 1000 µg (single dose) | Increased survival rate. | [8] |

| Infection Resistance | C. albicans infected mice | 100 or 200 µg (daily x3) | Increased survival rate. | [8][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to elucidate the mechanism of this compound.

NOD2 Activation Reporter Assay

This assay quantifies the activation of the NF-κB pathway downstream of NOD2.

Objective: To measure the dose-dependent activation of NOD2 by this compound.

Materials:

-

HEK-Blue™ hNOD2 cells (InvivoGen)[11]

-

HEK-Blue™ Detection or QUANTI-Blue™ Solution (InvivoGen)

-

This compound

-

Sterile, flat-bottom 96-well plates

-

Cell culture medium (DMEM, 10% FBS, selection antibiotics)

Protocol:

-

Cell Seeding: Culture HEK-Blue™ hNOD2 cells according to the supplier's instructions. Prepare a single-cell suspension and seed into a 96-well plate at a density of approximately 50,000 cells per well in 180 µL of culture medium.[12]

-

Ligand Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only negative control.

-

Cell Stimulation: Add 20 µL of the this compound dilutions or control to the respective wells.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[12]

-

SEAP Detection:

-

Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.

-

Analysis: Subtract the absorbance of the blank control. Plot the absorbance values against the this compound concentration to generate a dose-response curve.

Caption: Experimental workflow for the NOD2 reporter assay.

Western Blot for MAPK Phosphorylation

This protocol detects the activation of MAPK signaling pathways.

Objective: To detect phosphorylated p38 MAPK in response to this compound stimulation.

Materials:

-

Immune cells (e.g., THP-1 monocytes, bone marrow-derived macrophages)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, transfer system, and PVDF membranes

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Stimulation: Plate cells at an appropriate density. Starve cells of serum for 2-4 hours if necessary. Stimulate cells with the desired concentration of this compound for various time points (e.g., 0, 10, 20, 30, 60 minutes). Include an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes.[6]

-

Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[6]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[13]

-

Immunoblotting:

-

Detection: Wash the membrane with TBST. Apply chemiluminescent substrate and visualize bands using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

-

Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each sample.

Conclusion

This compound acts as a potent, targeted activator of the innate immune system. Its lipophilic nature ensures efficient delivery of the active MDP moiety to the cytosolic receptor NOD2, triggering robust NF-κB and MAPK signaling. This leads to a strong pro-inflammatory response, which has been leveraged in pre-clinical models of infection and cancer immunotherapy.[7] The detailed mechanisms and protocols provided herein serve as a comprehensive resource for professionals engaged in the research and development of novel immunomodulatory agents.

References

- 1. opus.govst.edu [opus.govst.edu]

- 2. invivogen.com [invivogen.com]

- 3. biocompare.com [biocompare.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. benchchem.com [benchchem.com]

- 7. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of this compound(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. invivogen.com [invivogen.com]

- 12. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

L18-MDP: An In-depth Technical Guide to a Potent NOD2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L18-MDP, a synthetic lipophilic derivative of Muramyl Dipeptide (MDP), is a powerful agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). Its unique chemical structure, featuring a stearoyl fatty acid chain, facilitates enhanced cellular uptake compared to its parent molecule, MDP. Once inside the cell, this compound is hydrolyzed, releasing MDP to engage with and activate NOD2. This activation triggers a cascade of downstream signaling events, primarily through the NF-κB and MAPK pathways, culminating in the robust production of pro-inflammatory cytokines and modulation of the innate immune response. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Core Properties of this compound

| Property | Description |

| Chemical Name | 6-O-stearoyl-N-Acetyl-muramyl-L-alanyl-D-isoglutamine |

| Synonyms | MDP-Lys(L18) |

| Molecular Formula | C₃₇H₆₆N₄O₁₂ |

| Molecular Weight | 758.94 g/mol |

| Appearance | White lyophilized powder |

| Solubility | 1 mg/ml in water |

| Working Concentration | 1-100 ng/ml in cellular assays |

| Mechanism of Action | Potent agonist of the cytosolic receptor NOD2 |

Function and Mechanism of Action

This compound functions as a potent activator of the NOD2 signaling pathway. Due to its lipophilic nature, conferred by the C18 fatty acid chain, this compound exhibits enhanced cellular permeability over the more hydrophilic MDP.[1][2]

Upon entering the cytoplasm, the ester bond at the C6 position is cleaved by intracellular esterases, releasing the bioactive MDP molecule.[1][2] MDP then directly binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a conformational change that leads to its oligomerization.

This oligomerization facilitates the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through homophilic CARD-CARD interactions.[1][2][3] The formation of the NOD2-RIPK2 signaling complex, often termed the "nodosome," is a critical step in downstream signal transduction.

Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit other signaling molecules, including the TAK1 complex and the IKK complex.[2][3] This leads to the activation of two major downstream pathways:

-

NF-κB Pathway: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[1][2][3]

-

MAPK Pathway: The TAK1 complex also activates the mitogen-activated protein kinase (MAPK) cascades, including p38, JNK, and ERK. These kinases, in turn, phosphorylate and activate other transcription factors, such as AP-1, which cooperate with NF-κB to drive the inflammatory response.[1][2][3]

The culmination of these signaling events is the robust production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12, which are central to orchestrating an innate immune response to bacterial components.[1][4]

Quantitative Data

NOD2 Activation Potency

This compound is significantly more potent at activating NOD2 than its parent compound, MDP. This is primarily attributed to its enhanced cellular uptake.

| Compound | Cell Line | Assay | EC₅₀ | Reference |

| This compound | HEK-Blue™ hNOD2 | SEAP Reporter Assay | ~30 nM | [5] |

| MDP | HEK-Blue™ hNOD2 | SEAP Reporter Assay | ~1 µM | [6] |

Cytokine Production

Stimulation of various immune cell types with this compound leads to a dose-dependent increase in the production of pro-inflammatory cytokines. The following table summarizes representative data from studies on human monocyte-derived dendritic cells (MoDCs).

| Cytokine | Treatment | Concentration (pg/mL) | Reference |

| IL-12p70 | Control | < 10 | [4] |

| MDP (10 µg/mL) | ~100 | [4] | |

| This compound (10 µg/mL) | ~500 | [4] | |

| This compound (10 µg/mL) + IFN-β | ~2500 | [4] | |

| TNF-α | Control | < 20 | [4] |

| MDP (10 µg/mL) | ~200 | [4] | |

| This compound (10 µg/mL) | ~800 | [4] | |

| This compound (10 µg/mL) + IFN-β | ~1500 | [4] | |

| IL-6 | Control | < 50 | [4] |

| MDP (10 µg/mL) | ~500 | [4] | |

| This compound (10 µg/mL) | ~2000 | [4] | |

| This compound (10 µg/mL) + IFN-β | ~4000 | [4] |

Experimental Protocols

In Vitro NOD2 Activation using HEK-Blue™ hNOD2 Reporter Cells

This protocol describes a common method to quantify NOD2 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: Culture HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions. Maintain cells at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Seed the HEK-Blue™ hNOD2 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 180 µL of culture medium.

-

Incubate the plate for 24 hours.

-

Prepare serial dilutions of this compound and a positive control (e.g., a known NOD2 agonist) and a negative control (vehicle).

-

Add 20 µL of the test compounds and controls to the respective wells.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

-

SEAP Detection:

-

Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Transfer 20 µL of the cell culture supernatant to a new flat-bottom 96-well plate.

-

Add 180 µL of the QUANTI-Blue™ Solution to each well.

-

Incubate the plate at 37°C for 1-3 hours, monitoring for a color change.

-

-

Data Analysis:

-

Measure the absorbance at 620-655 nm using a microplate reader.

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the absorbance values against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

-

Cytokine Quantification by ELISA in THP-1 Cells

This protocol outlines the measurement of pro-inflammatory cytokine secretion from the human monocytic cell line THP-1 following stimulation with this compound.

Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

To differentiate the monocytes into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours. Differentiated cells will become adherent.

-

-

Stimulation:

-

Wash the differentiated THP-1 cells with fresh medium.

-

Incubate the cells with fresh medium containing various concentrations of this compound for 24 hours.

-

-

IL-8 Quantification (ELISA):

-

Collect the cell culture supernatants.

-

Perform a sandwich ELISA for the cytokine of interest (e.g., IL-8) according to the manufacturer's protocol.

-

Briefly, coat a 96-well plate with an anti-human IL-8 capture antibody.

-

Add the collected supernatants and IL-8 standards to the wells.

-

Add a biotinylated anti-human IL-8 detection antibody.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the IL-8 standards.

-

Calculate the concentration of IL-8 in the samples based on the standard curve.

-

Mandatory Visualization

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

L18-MDP as a synthetic NOD2 agonist

An in-depth analysis of L18-MDP, a potent synthetic agonist of the NOD2 receptor, reveals its significant potential in immunology and drug development. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a synthetic derivative of muramyl dipeptide (MDP), the minimal bioactive component of bacterial peptidoglycan. It acts as a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor crucial for detecting bacterial fragments and initiating an innate immune response. The structural modification of this compound, typically involving the addition of a lipid moiety, enhances its ability to penetrate cell membranes and engage the cytosolic NOD2 receptor, leading to a more potent and sustained activation of the immune system compared to its parent molecule, MDP.

Mechanism of Action and Signaling Pathway

Upon entering the cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD2. This binding event induces a conformational change in NOD2, leading to its self-oligomerization and the recruitment of the downstream serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The subsequent ubiquitination of RIPK2 serves as a scaffold for the assembly of a larger signaling complex, which includes the TAK1 (Transforming growth factor-β-Activated Kinase 1) and IKK (IκB Kinase) complexes. This signaling cascade culminates in the activation of key transcription factors, primarily NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1), which then translocate to the nucleus to drive the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

Caption: NOD2 signaling pathway activated by this compound.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound in activating the NOD2 pathway are typically quantified through various in vitro assays. These assays measure the downstream consequences of NOD2 activation, such as the production of pro-inflammatory cytokines.

| Assay | Cell Line | Parameter Measured | This compound Concentration | Result | Reference |

| Cytokine Production | Human PBMCs | IL-8 | 100 ng/mL | ~4000 pg/mL | |

| Cytokine Production | Human PBMCs | TNF-α | 100 ng/mL | ~1500 pg/mL | |

| NF-κB Activation | HEK293T (NOD2-expressing) | Luciferase Activity | 10 ng/mL | ~15-fold increase | |

| NOD2 Agonist Activity | THP-1 | IL-8 Secretion | 1 µg/mL | Significant increase |

Detailed Experimental Protocols

Reproducibility in scientific research is paramount. The following sections detail the methodologies for key experiments used to characterize this compound.

Cell Culture and Reagents

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. HEK293T and THP-1 cells are obtained from a commercial supplier (e.g., ATCC) and maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: Lyophilized this compound is reconstituted in sterile, endotoxin-free water or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1 mg/mL and stored at -20°C.

Cytokine Production Assay

-

Cell Seeding: PBMCs or THP-1 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells per well.

-

Stimulation: Cells are stimulated with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 ng/mL) or a vehicle control (water or DMSO).

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: The plate is centrifuged, and the cell-free supernatant is collected.

-

Cytokine Measurement: The concentration of cytokines (e.g., IL-8, TNF-α) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

NF-κB Reporter Assay

This assay is crucial for quantifying the activation of the NF-κB signaling pathway.

Caption: Workflow for an NF-κB reporter assay.

-

Transfection: HEK293T cells are transiently co-transfected with a NOD2 expression plasmid, an NF-κB-dependent firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Cell Seeding: Transfected cells are seeded in a 96-well plate.

-

Stimulation: After 24 hours, cells are stimulated with this compound for 6-8 hours.

-

Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's protocol. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

Applications and Future Directions

The potent immunostimulatory properties of this compound make it a compelling candidate for various therapeutic applications. Its ability to activate NOD2 signaling suggests its potential use as a vaccine adjuvant to enhance antigen-specific immune responses. Furthermore, its role in promoting anti-bacterial immunity is being explored for the treatment of infectious diseases. Ongoing research is focused on optimizing the delivery and formulation of this compound to maximize its therapeutic efficacy while minimizing potential off-target effects. The continued investigation of this compound and other NOD2 agonists will undoubtedly contribute to the development of novel immunotherapies.

L18-MDP and innate immunity activation

An In-depth Technical Guide to L18-MDP and Innate Immunity Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic lipophilic derivative of Muramyl Dipeptide (MDP), stands as a potent agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2). Its unique structure, featuring a C18 fatty acid chain, facilitates enhanced cellular uptake, leading to robust activation of the innate immune system. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, the downstream signaling cascades it initiates, and its quantifiable effects on immune cells. We present structured data on receptor binding and cytokine production, detailed experimental protocols for in-vitro analysis, and visual diagrams of the core signaling pathways to serve as a critical resource for researchers in immunology and drug development.

Introduction: this compound, A Potent NOD2 Agonist

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif found in the cell walls of nearly all bacteria and is a key pathogen-associated molecular pattern (PAMP) recognized by the innate immune system.[1][2] this compound, also known as MDP-Lys(L18) or Muroctasin, is a 6-O-acyl derivative of MDP.[3] Specifically, it is an N-Acetylmuramyl-L-Alanyl-D-Isoglutamine derivative where the hydroxyl group at the C6 position is esterified with stearic acid, a C18 fatty acid.[3] This lipophilic modification significantly enhances its ability to cross cell membranes, resulting in a more potent immune response compared to its parent molecule, MDP.[3]

This compound's primary target is the cytosolic receptor NOD2, a member of the NOD-like receptor (NLR) family.[1][3] Upon recognition of MDP, NOD2 triggers downstream signaling pathways that are crucial for mounting a pro-inflammatory and anti-bacterial response.[2] Due to its potent immunostimulatory properties, this compound and other MDP derivatives are extensively studied as vaccine adjuvants, immunomodulators, and potential therapeutics for infectious diseases and cancer.[1][4][5]

Mechanism of Action and Signaling Pathways

The activation of the innate immune system by this compound is a multi-step process that begins with its entry into the cell and culminates in the transcription of pro-inflammatory genes.

-

Cellular Uptake and MDP Release : The stearoyl fatty acid chain of this compound enhances its lipophilicity, facilitating its uptake into the cytoplasm of immune cells such as macrophages, dendritic cells, and monocytes.[3] Once inside the cell, the ester bond is hydrolyzed by intracellular esterases, releasing the active MDP moiety.[3]

-

NOD2 Recognition and Activation : The released MDP binds directly to the leucine-rich repeat (LRR) domain of the cytosolic NOD2 receptor.[3][6] This binding event induces a conformational change in NOD2, leading to its oligomerization.[2][7]

-

Nodosome Formation and Downstream Signaling : Activated NOD2 recruits the serine/threonine kinase RIP2 (also known as RICK) through homophilic CARD-CARD interactions, forming a signaling complex known as the "nodosome".[3][7]

-

NF-κB and MAPK Activation : RIP2, once activated within the nodosome, undergoes poly-ubiquitination. This modification serves as a scaffold to recruit other signaling molecules, including the TAK1 complex.[2][3] TAK1 activation leads to the phosphorylation and activation of two major downstream pathways:

-

NF-κB Pathway : Activation of the IKK complex (IKKα/β/γ), which phosphorylates the inhibitor of κB (IκB), leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.[2][3]

-

MAPK Pathway : Activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK, which in turn activate other transcription factors (e.g., AP-1) that contribute to the inflammatory response.[3][8]

-

-

Inflammasome Activation (Potential) : The potent adjuvant activity of MDP has also been linked to the activation of the NLRP3 inflammasome.[2] This multi-protein complex activates caspase-1, which proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[9][10] Chronic NOD2 stimulation has been shown to require NLRP1 and NLRP3 for caspase-1 activation and subsequent cytokine processing.[9]

The following diagram illustrates the core signaling pathway initiated by this compound.

Data Presentation: Quantitative Effects of this compound

The biological activity of this compound and its active component, MDP, has been quantified in various experimental systems. The following tables summarize key data points from the literature.

Table 1: NOD2 Receptor Binding Affinity

This table presents the dissociation constant (KD), a measure of binding affinity, between NOD2 and MDP. A lower KD value indicates a higher binding affinity.

| Receptor/Domain | Ligand | KD (nM) | Method | Reference |

| Human NOD2 | MDP | 51 ± 18 | Surface Plasmon Resonance (SPR) | [11][12] |

| Human NOD2 (LRR Domain) | MDP | 212 ± 24 | Surface Plasmon Resonance (SPR) | [6] |

Table 2: this compound Induced Upregulation of Dendritic Cell Markers

This table shows the effect of this compound, alone and in combination with IFN-β, on the expression of maturation and co-stimulatory molecules on human monocyte-derived dendritic cells (MoDCs). Data is presented as the percentage of positive cells.

| Treatment | CD40+ (%) | CD80+ (%) | CD83+ (%) | CD86+ (%) | Reference |

| Control (untreated) | 2.5 ± 0.6 | 1.9 ± 0.4 | 4.3 ± 0.8 | 39.5 ± 5.6 | [13] |

| This compound (10 µg/mL) | 12.3 ± 2.1 | 10.5 ± 1.9 | 15.6 ± 2.9 | 55.4 ± 6.2 | [13] |

| IFN-β (1000 U/mL) | 10.1 ± 1.5 | 9.8 ± 1.5 | 11.2 ± 2.1 | 50.1 ± 5.9 | [13] |

| This compound + IFN-β | 45.2 ± 5.3 | 40.3 ± 4.9 | 48.9 ± 5.8 | 78.2 ± 7.1 | [13] |

Data are mean ± SD. Combination treatment shows significant synergistic upregulation.

Table 3: Synergistic Cytokine Production by this compound and IFN-β in MoDCs

This table summarizes the synergistic effect of this compound and IFN-β on the production of key Th1-polarizing and pro-inflammatory cytokines by human MoDCs after 24 hours of stimulation.

| Treatment | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference |

| Control (untreated) | < 20 | < 20 | < 20 | [5][13] |

| This compound (10 µg/mL) | 25.3 ± 10.1 | 150.2 ± 45.3 | 450.6 ± 110.2 | [5][13] |

| IFN-β (1000 U/mL) | 30.1 ± 12.5 | 130.5 ± 38.9 | 380.1 ± 95.8 | [5][13] |

| This compound + IFN-β | 2100.5 ± 450.6 | 2500.8 ± 510.4 | 3200.4 ± 620.5 | [5][13] |

Data are mean ± SD. Combination treatment shows significant synergistic cytokine production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NOD2 Activation Reporter Assay using HEK-Blue™ hNOD2 Cells

This assay quantifies the activation of the NF-κB pathway downstream of NOD2.

-

Objective : To measure the dose-dependent activation of human NOD2 by this compound.

-

Cell Line : HEK-Blue™ hNOD2 cells (InvivoGen), which are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Methodology :

-

Cell Seeding : Plate HEK-Blue™ hNOD2 cells in a 96-well plate at a density of ~50,000 cells per well in 180 µL of culture medium.[14]

-

Compound Preparation : Prepare serial dilutions of this compound (e.g., from 0.01 ng/mL to 1000 ng/mL) in sterile, endotoxin-free water. Prepare a vehicle control (water) and a positive control (e.g., 100 ng/mL MDP).[14]

-

Stimulation : Add 20 µL of the this compound dilutions or controls to the respective wells.

-

Incubation : Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[14]

-

SEAP Detection :

-

Prepare QUANTI-Blue™ Solution (InvivoGen) according to the manufacturer’s instructions.

-

Transfer 20-50 µL of the cell culture supernatant to a new flat-bottom 96-well plate.

-

Add 180 µL of the QUANTI-Blue™ solution to each well.[14]

-

Incubate at 37°C for 1-3 hours and monitor for color change.

-

-

Data Analysis : Measure the absorbance at 620-655 nm using a microplate reader. Plot the absorbance values against the this compound concentration to generate a dose-response curve.

-

Dendritic Cell Maturation and Cytokine Production Assay

This protocol details the in-vitro stimulation of human primary dendritic cells to assess maturation and function.

-

Objective : To evaluate the effect of this compound on the maturation (surface marker expression) and cytokine secretion of human monocyte-derived dendritic cells (MoDCs).

-

Methodology :

-

MoDC Generation : Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). Culture the monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature MoDCs.[13]

-

Stimulation : Re-plate the immature MoDCs and stimulate them with this compound (e.g., 10 µg/mL), IFN-β (e.g., 1000 U/mL), a combination of both, or leave untreated (control) for 24-48 hours.[13]

-

Supernatant Collection : After incubation, centrifuge the plates and collect the supernatants. Store at -80°C for cytokine analysis.

-

Cytokine Analysis (ELISA) : Quantify the concentration of cytokines (e.g., IL-12p70, TNF-α, IL-6) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s protocols.[5][13]

-

Cell Harvesting and Staining (Flow Cytometry) : Gently harvest the MoDCs. Wash the cells with FACS buffer (PBS containing 1% BSA). Stain the cells with fluorescently-labeled monoclonal antibodies against surface markers (e.g., CD40, CD80, CD83, CD86) and appropriate isotype controls for 30 minutes on ice.[13]

-

Data Acquisition and Analysis : Wash the cells again and acquire data on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[13]

-

The workflow for this experiment can be visualized as follows:

Synergistic Interactions and Therapeutic Potential

A key finding in this compound research is its ability to synergize with other immune stimuli, particularly type I interferons like IFN-β.[5][13] While this compound alone is a moderate activator of dendritic cells, its combination with IFN-β leads to a dramatic increase in the production of Th1-polarizing cytokines like IL-12 and a significant upregulation of co-stimulatory molecules.[5][13] This synergistic action transforms moderately activated dendritic cells into potent antigen-presenting cells capable of driving a strong cell-mediated immune response.

This synergy is critical for drug development, suggesting that this compound may be most effective as part of a combination therapy. In oncology, for instance, combining this compound with IFN-β has been shown to suppress melanoma growth in vivo, an effect not seen with either agent alone.[5][13] This highlights its potential as a powerful vaccine adjuvant or a component of immunotherapeutic strategies designed to overcome tumor-induced immunosuppression.

Conclusion

This compound is a well-characterized, potent activator of the innate immune system through the NOD2 signaling pathway. Its lipophilic nature ensures efficient delivery of the active MDP moiety into the cytoplasm, triggering robust NF-κB and MAPK signaling. Quantitative data consistently demonstrate its ability to induce cytokine production and mature antigen-presenting cells, effects that are dramatically amplified in the presence of type I interferons. The detailed protocols and pathway diagrams provided herein offer a foundational resource for researchers and drug developers aiming to harness the immunomodulatory power of this compound for next-generation vaccines and immunotherapies.

References

- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. invivogen.com [invivogen.com]

- 4. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Mechanisms by which MDP enters into cells to trigger Nod2 signaling. - Public Library of Science - Figshare [plos.figshare.com]

- 8. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]

- 9. NLRP1 and NLRP3 inflammasomes are essential for distinct outcomes of decreased cytokines but enhanced bacterial killing upon chronic Nod2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

L18-MDP's Role in Pathogen Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and initiate a defensive response. Among these, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular sensor for a specific component of the bacterial cell wall known as muramyl dipeptide (MDP). L18-MDP, a synthetic lipophilic derivative of MDP, has emerged as a powerful tool in immunology research and a potential therapeutic adjuvant. Its enhanced potency and ability to robustly activate the NOD2 signaling pathway make it an invaluable molecule for dissecting the mechanisms of innate immunity and developing novel immunomodulatory drugs. This guide provides an in-depth examination of the molecular mechanisms underpinning this compound's role in pathogen recognition, the intricacies of the NOD2 signaling cascade, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction to this compound and NOD2

This compound, or 6-O-stearoyl-N-acetyl-muramyl-L-alanyl-D-isoglutamine, is a potent synthetic agonist for the cytosolic receptor NOD2.[1] It is a derivative of MDP—the minimal bioactive motif found in the peptidoglycan of nearly all bacteria—modified with a C18 stearic acid chain.[1] This lipophilic modification significantly enhances the molecule's ability to penetrate the cell membrane. Once inside the cell, the ester bond is hydrolyzed, releasing MDP into the cytoplasm where it can be recognized by NOD2.[1] This process results in a more potent induction of NOD2-mediated responses compared to standard MDP.[1][2]

NOD2 is a member of the NOD-like receptor (NLR) family of intracellular PRRs.[1][3] It is primarily expressed in immune cells such as macrophages and dendritic cells, as well as in intestinal epithelial cells.[4] Structurally, NOD2 consists of two N-terminal caspase recruitment domains (CARDs), a central nucleotide-binding and oligomerization domain (NACHT), and a C-terminal leucine-rich repeat (LRR) domain.[4][5] The LRR domain is responsible for sensing MDP, initiating a conformational change that triggers downstream signaling.[4][6]

The this compound/NOD2 Signaling Pathway

The recognition of MDP (released from this compound) by the LRR domain of NOD2 is the initiating event in a complex signaling cascade that culminates in the production of pro-inflammatory cytokines and other anti-microbial effectors.

-

NOD2 Activation and Oligomerization: MDP binding to the LRR domain induces a conformational change in NOD2, facilitating ATP binding to the NACHT domain and subsequent self-oligomerization.[7]

-

Recruitment of RIPK2: The oligomerized NOD2 recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2, also known as RICK) via homotypic CARD-CARD interactions.[1][8] This interaction is the central and essential step in propagating the downstream signal.

-

Nodosome Formation and RIPK2 Ubiquitination: The NOD2-RIPK2 complex forms the core of a larger signaling platform called the "nodosome."[7] Within this complex, RIPK2 is activated and undergoes K63-linked polyubiquitination by E3 ligases, including XIAP, cIAP1, cIAP2, and TRAF6.[8][9] This ubiquitination is a critical activation step, creating a scaffold for downstream signaling molecules.[9]

-

Activation of TAK1 and Downstream Kinases: The polyubiquitinated RIPK2 recruits the TAK1 (TGF-β-activated kinase 1) complex, which includes TAB2 and TAB3.[7][10] TAK1, in turn, phosphorylates and activates two major downstream pathways:

-

NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the NF-κB inhibitor, IκBα. This allows the transcription factor NF-κB to translocate to the nucleus.[4]

-

MAPK Pathway: TAK1 also activates Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK.[4][8][10]

-

-

Transcriptional Response: Nuclear translocation of NF-κB and the activation of MAPK-dependent transcription factors (like AP-1) drive the expression of a wide range of genes essential for the inflammatory and anti-bacterial response. These include pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12), chemokines, and antimicrobial peptides.[1][3][8]

-

Crosstalk with Autophagy: The NOD2 pathway is also linked to cellular autophagy through its interaction with ATG16L1, a key protein in the autophagy machinery.[4] This connection is crucial for the clearance of intracellular bacteria.

Caption: this compound/NOD2 signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of MDP with NOD2 and the subsequent cellular responses induced by this compound.

| Parameter | Value | Method | Notes | Reference |

| Binding Affinity (KD) of MDP to NOD2 | 51 ± 18 nM | Surface Plasmon Resonance (SPR) | Biologically active D-isomer of MDP. | [5][11] |

| Binding Affinity (KD) of MDP Isomer to NOD2 | 150 ± 24 nM | Surface Plasmon Resonance (SPR) | L-isomer of MDP, which does not activate the pathway at low concentrations. | [5][11] |

| Binding Affinity (KD) of MDP to NOD2 LRR Domain | 212 ± 24 nM | Surface Plasmon Resonance (SPR) | Demonstrates the LRR domain is sufficient for high-affinity binding. | [6] |

Table 1: Binding Affinity of MDP to NOD2 Protein.

| Cell Type | Stimulant | Concentration | Response Measured | Reference |

| Human PBMCs | This compound | 100 ng/mL | IL-1β and TNF-α production | [10] |

| HEK-Blue™ NOD2 Cells | This compound | 1 - 100 ng/mL | NF-κB (SEAP reporter) activation | [1] |

| Rat Macrophages | MDP-Lys(L18) | 0.1 - 10 µg/mL | IL-1, TNF, CSF, NCF production | [12] |

| Human Monocytes | This compound | 1 µg/mL | Cytokine production, FcγR expression | |

| THP-1 Cells (Human Monocytic) | This compound | 100 ng/mL | RIPK2 ubiquitination, NF-κB/MAPK activation | [2] |

| HEK293T Cells | MDP | 1 µg/mL | NF-κB (luciferase reporter) activation | [13] |

Table 2: Effective Concentrations of this compound and MDP in Cellular Assays.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's function. Below are protocols for key experiments cited in the literature.

Surface Plasmon Resonance (SPR) for NOD2-MDP Binding Affinity

This protocol is adapted from studies directly measuring the interaction between purified NOD2 protein and MDP.[5][6][11]

-

Chip Preparation:

-

Prepare a self-assembled monolayer (SAM) on a gold-coated sensor chip.

-

Activate the carboxyl groups on the chip surface using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immediately flow a solution of 6-amino-MDP over the activated surface to covalently couple the ligand via an amide bond.

-

Deactivate any remaining NHS esters with an ethanolamine (B43304) solution. Prepare a control lane capped with ethanolamine only to subtract background binding.

-

-

Protein Preparation:

-

Binding Assay:

-

Prepare a series of dilutions of purified NOD2 protein in a suitable running buffer (e.g., a buffer at pH 6.0, as binding is pH-dependent).[5][11]

-

Flow the different concentrations of NOD2 over the MDP-coupled and control lanes of the sensor chip at a constant flow rate.

-

Record the change in resonance units (RU) over time to monitor association and dissociation.

-

After each cycle, regenerate the chip surface with a low pH buffer or other appropriate solution to remove bound protein.

-

-

Data Analysis:

-

Subtract the RU signal from the control lane from the signal of the MDP lane for each concentration.

-

Plot the steady-state RU values against the NOD2 concentration.

-

Fit the data to a one-site binding model using non-linear regression analysis to calculate the equilibrium dissociation constant (KD).

-

NF-κB Reporter Assay for NOD2 Activation

This assay quantifies the activation of the NF-κB pathway, a primary downstream target of NOD2 signaling.[13][14][15]

-

Cell Culture and Transfection:

-

Culture HEK293T cells, which have low endogenous NOD2 expression, in DMEM supplemented with 10% FBS.

-

Seed cells into 96-well plates.

-

Co-transfect the cells using a suitable transfection reagent with the following plasmids:

-

An expression plasmid for human NOD2.

-

An NF-κB-inducible reporter plasmid (e.g., containing the firefly luciferase gene).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.

-

-

-

Stimulation:

-

Approximately 24 hours post-transfection, replace the medium.

-

Add this compound at various concentrations (e.g., 1 ng/mL to 100 ng/mL) to the appropriate wells. Include an unstimulated control (vehicle only).

-

Incubate the cells for 16-24 hours at 37°C.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Express the results as fold induction over the unstimulated control.

-

Caption: Experimental workflow for an NF-κB reporter assay.

Cytokine Production Measurement by ELISA

This protocol is used to quantify the secretion of pro-inflammatory cytokines from immune cells following stimulation.[10][12]

-

Cell Isolation and Culture:

-

Isolate primary human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 medium.

-

Seed the cells in 24-well or 96-well plates at a high density (e.g., 1-2 x 106 cells/mL).

-

-

Stimulation:

-

Stimulate the cells with this compound (e.g., 100 ng/mL) or other stimuli like LPS as a positive control. Include an unstimulated control.

-

Incubate for 16-24 hours at 37°C.

-

-

Sample Collection:

-

Centrifuge the plates to pellet the cells.

-

Carefully collect the cell culture supernatants, which contain the secreted cytokines. Store at -80°C until analysis.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, IL-1β, IL-6).

-

Coat a 96-well ELISA plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add diluted standards and the collected cell culture supernatants to the wells.

-

Incubate, then wash the plate.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in each sample by interpolating its absorbance value from the standard curve.

-

Conclusion

This compound serves as a critical tool for investigating the intricacies of innate pathogen recognition through the NOD2 pathway. Its enhanced cellular uptake and potent agonist activity allow for robust and reproducible activation of downstream signaling, leading to the activation of NF-κB and MAPKs and the subsequent transcription of a host of inflammatory mediators. The detailed understanding of this pathway, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for researchers in immunology and professionals in drug development. The ability to precisely modulate this pathway holds significant promise for the creation of novel adjuvants for vaccines and innovative immunotherapies for infectious diseases and cancer.

References

- 1. invivogen.com [invivogen.com]

- 2. Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NOD2-mediated dual negative regulation of inflammatory responses triggered by TLRs in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NOD2 pathway activation by MDP or Mycobacterium tuberculosis infection involves the stable polyubiquitination of Rip2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inflammatory cytokine production induced by an analogue of muramyl dipeptide MDP-Lys(L18) in rat macrophage cultures and dog synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MDP-NOD2 stimulation induces HNP-1 secretion which contributes to NOD2 anti-bacterial function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Principles of NOD2 Signaling by L18-MDP

Audience: Researchers, scientists, and drug development professionals.

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect microbial components and initiate a defensive response. Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a key intracellular PRR that recognizes muramyl dipeptide (MDP), a conserved motif found in the peptidoglycan of most bacteria.[1][2] Dysregulation of the NOD2 signaling pathway is implicated in several inflammatory conditions, including Crohn's disease and Blau syndrome, making it a significant target for therapeutic intervention.[3][4]

This guide focuses on L18-MDP, a synthetic, lipophilic derivative of MDP, and its role in activating the NOD2 signaling cascade. This compound serves as a potent research tool and adjuvant due to its enhanced cellular uptake and robust activation of the pathway.[1][5] We will explore the core molecular events, present key quantitative data, detail relevant experimental protocols, and provide visual diagrams of the signaling cascade and workflows.

This compound: A Potent Lipophilic NOD2 Agonist

This compound, or 6-O-stearoyl-N-Acetyl-muramyl-L-alanyl-D-isoglutamine, is a derivative of MDP where a stearoyl fatty acid is esterified to the C6 position of the muramic acid sugar.[1] This structural modification significantly increases the molecule's lipophilicity. The enhanced lipophilicity facilitates more efficient uptake across the cell membrane.[1][5] Once inside the cell, the ester bond is hydrolyzed, releasing the active MDP moiety into the cytoplasm where it can be sensed by NOD2.[5] This mechanism makes this compound a more potent activator of NOD2 responses in cellular assays compared to its parent molecule, MDP.[1]

The Core NOD2 Signaling Pathway

The activation of NOD2 by this compound initiates a well-defined signaling cascade, culminating in the production of inflammatory mediators. The process can be broken down into several key steps:

-

Ligand Processing and Recognition : After this compound enters the cell and is hydrolyzed to MDP, a crucial and recently identified activation step occurs. The enzyme N-acetylglucosamine kinase (NAGK) directly phosphorylates the N-acetylmuramic acid moiety of MDP at the C6 hydroxyl group.[5] This phosphorylated MDP (MDP-P) is the true agonist for NOD2. The NOD2 protein, which is held in an auto-inhibited state, then directly binds to MDP-P via its C-terminal leucine-rich repeat (LRR) domain.[5][6]

-

Oligomerization and Conformational Change : Ligand binding induces a conformational change in NOD2, exposing its central nucleotide-binding (NACHT) domain.[6][7] This leads to ATP-dependent self-oligomerization, forming a signaling platform known as the "nodosome".[6][7][8]

-

Recruitment of RIPK2 : The oligomerized NOD2 platform recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic interactions between their respective N-terminal caspase recruitment domains (CARD).[1][7][9][10]

-

Activation of Downstream Pathways : The formation of the NOD2-RIPK2 complex is the central event that triggers downstream signaling.

-

Ubiquitination : RIPK2 undergoes K63-linked and M1-linked (linear) polyubiquitination, a process mediated by E3 ligases such as XIAP and the LUBAC complex.[11]

-

Kinase Activation : This ubiquitination serves as a scaffold to recruit and activate the TAK1 kinase complex and the IKK (IκB kinase) complex.[1][3]

-

NF-κB and MAPK Activation : The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB transcription factors into the nucleus.[1][7] Simultaneously, the TAK1 complex activates the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK).[7][9][12]

-

-

Induction of Inflammatory Response : Nuclear translocation of NF-κB and activation of other transcription factors like AP-1 (via MAPKs) results in the coordinated expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8), chemokines, and antimicrobial peptides.[4][7][9][10]

Caption: The this compound-induced NOD2 signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with NOD2 agonists.

| Parameter | Value | Ligand | Comments | Source(s) |

| Binding Affinity (KD) | 51 ± 18 nM | MDP | Direct binding of human NOD2 to MDP measured by Surface Plasmon Resonance (SPR). | [13][14] |

| Molecular Weight | 758.94 g/mol | This compound | [1] | |

| 492.5 g/mol | MDP | [2] | ||

| Effective Concentration | 1 - 100 ng/ml | This compound | Recommended working concentration range for cellular assays. | [1] |

| 1 - 1000 ng/ml | This compound | Concentrations used in various published cellular stimulation experiments. | [10][12] | |

| 10 ng/ml - 10 µg/ml | MDP | Recommended working concentration range for cellular assays. | [2] |

Experimental Protocols

Detailed methodologies are crucial for studying the NOD2 signaling pathway. Below are protocols for key experiments.

This assay quantitatively measures the activation of the NF-κB pathway, a primary downstream event of NOD2 signaling.

Objective: To quantify NOD2-dependent NF-κB activation in response to this compound.

Materials:

-

HEK293T or HCT116 cell line.

-

Expression plasmid for human NOD2 (e.g., pcDNA3-NOD2).

-

NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

-

Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).

-

Transfection reagent (e.g., Lipofectamine™ 3000).

-

This compound (InvivoGen).

-

Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

-

Luminometer.

Methodology:

-

Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 5 x 104 to 1 x 105 cells/well, 24 hours prior to transfection.

-

Transfection: Co-transfect cells in each well with the NOD2 expression plasmid (e.g., 5 ng), the NF-κB luciferase reporter (e.g., 40 ng), and the Renilla control plasmid (e.g., 20 ng) using a suitable transfection reagent according to the manufacturer's protocol.[8] Include control wells transfected with an empty vector instead of the NOD2 plasmid.

-

Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 100, 200 ng/ml).[10] Incubate for 4-8 hours.[10]

-

Cell Lysis: Wash the cells once with ice-cold PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Express the results as fold induction over the unstimulated control.

Caption: A typical workflow for a dual-luciferase reporter assay.

This technique is used to demonstrate ligand-induced protein-protein interactions, such as the self-oligomerization of NOD2.

Objective: To detect the interaction between NOD2 molecules following stimulation with this compound.

Materials:

-

HEK293T cells.

-

Expression plasmids for differentially tagged NOD2 (e.g., pcDNA3-HA-NOD2 and pcDNA3-Flag-NOD2).

-

Transfection reagent.

-

This compound.

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100 with protease inhibitors).

-

Anti-HA antibody conjugated to agarose (B213101) beads.

-

Anti-Flag antibody for Western blotting.

-

SDS-PAGE and Western blotting equipment.

Methodology:

-

Cell Culture and Transfection: Seed HEK293T cells in 100-mm dishes. Co-transfect the cells with equal amounts (e.g., 3 µg each) of HA-NOD2 and Flag-NOD2 plasmids.[8]

-

Stimulation: After 24-48 hours, stimulate the cells with this compound (e.g., 100 ng/ml) for a short duration (e.g., 15-30 minutes).[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with Co-IP lysis buffer. Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation. Reserve a small aliquot as the "input" control.

-

Immunoprecipitation: Add anti-HA agarose beads to the clarified lysate and incubate for 4 hours to overnight at 4°C with gentle rotation to pull down HA-NOD2 and any associated proteins.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the immunoprecipitated proteins and the input control by SDS-PAGE. Transfer to a PVDF membrane and perform a Western blot using an anti-Flag antibody to detect co-precipitated Flag-NOD2.

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to measure the concentration of secreted cytokines in cell culture supernatants.

Objective: To measure the amount of a specific cytokine (e.g., IL-8 or TNF-α) secreted by cells in response to this compound.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or monocytes).

-

This compound.

-

Commercial ELISA kit for the cytokine of interest (e.g., Human IL-8 DuoSet ELISA).

-

Microplate reader.

Methodology:

-

Cell Stimulation: Plate PBMCs or monocytes in a 96-well plate. Stimulate with various concentrations of this compound for 18-24 hours.[12]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific sites.

-

Adding standards and the collected cell supernatants to the wells.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

-

Adding a substrate solution to produce a colorimetric signal.

-

Stopping the reaction.

-

-

Measurement and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in the samples by comparing their absorbance values to the standard curve.

References

- 1. invivogen.com [invivogen.com]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional defects in NOD2 signaling in experimental and human Crohn disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Nod2 Signaling and Target Gene Expression by Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Valosin-containing protein-regulated endoplasmic reticulum stress causes NOD2-dependent inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

- 12. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]

- 13. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

L18-MDP as a Vaccine Adjuvant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccine adjuvants are critical components that enhance the immunogenicity of antigens, thereby shaping the magnitude and quality of the adaptive immune response.[1] Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif found in nearly all bacteria and is recognized by the intracellular pattern recognition receptor, NOD2.[2][3][4] L18-MDP, a lipophilic derivative of MDP (6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine), was developed to improve upon the adjuvant properties of MDP.[2] The addition of the C18 stearoyl fatty acid enhances cellular uptake, leading to more potent activation of NOD2 and subsequent downstream signaling cascades that promote a robust immune response.[2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.

Mechanism of Action: NOD2-Dependent Signaling

This compound's primary mechanism of action is through the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[2] Due to its lipophilic nature, this compound efficiently traverses the cell membrane. Inside the cell, the ester bond is hydrolyzed, releasing MDP into the cytoplasm.[2]

Released MDP directly binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a conformational change.[3][5] This change facilitates the oligomerization of NOD2 and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via homotypic CARD-CARD interactions.[2][5][6] The formation of the NOD2:RIPK2 signalosome is a critical step that triggers downstream pathways:

-

NF-κB Activation: Activated RIPK2 undergoes poly-ubiquitination, which recruits the IKK complex. This leads to the phosphorylation and degradation of IκB, allowing the nuclear factor-κB (NF-κB) to translocate to the nucleus. Nuclear NF-κB drives the transcription of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[2][6]

-

MAPK Pathway Activation: The RIPK2 signalosome also recruits TAK1, leading to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2.[2][6] These pathways further contribute to the production of inflammatory mediators.

-

Inflammasome Activation: this compound has been shown to induce the secretion of IL-1β and IL-18 through the activation of the NLRP3 inflammasome, a process dependent on caspase-1.[7][8][9]

This cascade of events within antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages leads to their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD40, CD80, CD86) and enhanced antigen presentation, which are crucial for priming potent T cell and B cell responses.[1][10][11]

Caption: this compound signaling via the NOD2 pathway.

Preclinical Data and Adjuvant Efficacy

Numerous in vivo studies have demonstrated the potent adjuvant activity of this compound when co-administered with various antigens. It enhances both humoral and cellular immunity.

Enhancement of Humoral Immunity

This compound significantly boosts antigen-specific antibody production. Studies have shown that when formulated with viral or bacterial antigens, this compound leads to higher antibody titers compared to the antigen alone.

Table 1: Effect of this compound on Antibody Response to Hantavirus Vaccine

| Group | Adjuvant (Dose) | IFA Titer (Mean) | Neutralizing Antibody Titer (Mean) | Reference |

|---|---|---|---|---|

| B-1 Vaccine Alone | None | ~1:160 | ~1:20 | [12] |

| B-1 Vaccine + this compound | 100 µ g/mouse | >1:640 | >1:80 |[12] |

Data are estimations from published graphs. IFA: Indirect Fluorescent Antibody.

Modulation of Cellular Immunity

This compound promotes a robust cellular immune response, including enhanced T cell proliferation, cytokine production, and delayed-type hypersensitivity (DTH). It has been shown to drive a Th2-type response, characterized by the production of IL-4 and IL-6.[12] However, when combined with other agents like IFN-β, it can synergistically induce Th1-polarizing cytokines like IL-12.[10][11]

Table 2: Cytokine and Cellular Responses Induced by this compound

| Antigen/Model | Adjuvant | Key Cellular/Cytokine Outcome | Observation | Reference |

|---|---|---|---|---|

| Hantavirus Vaccine | This compound (100 µg) | Serum Cytokines | Increased levels of IL-4 and IL-6. | [12] |

| Hantavirus Vaccine | This compound (100 µg) | T Cell Proliferation | Significantly higher splenocyte proliferation vs. vaccine alone. | [12] |

| Hantavirus Vaccine | This compound (100 µg) | DTH Response | Induced a higher DTH reaction. | [12] |

| B16F10 Melanoma | This compound + IFN-β | Dendritic Cell Maturation | Augmented expression of CD40, CD80, CD86, CD83. | [11] |

| B16F10 Melanoma | this compound + IFN-β | Cytokine Production (MoDC) | Significantly augmented production of IL-12p70, TNF-α, IL-6. |[11] |

MoDC: Monocyte-derived Dendritic Cells.

Nonspecific Resistance to Infection

Prophylactic administration of this compound has been shown to augment nonspecific resistance against various microbial infections in mice, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.[13][14] This effect is attributed to the enhanced phagocytic activity of polymorphonuclear cells.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of vaccine adjuvants.[15][16] Below are representative protocols for key experiments.

Caption: Typical workflow for in vivo adjuvant testing.

Protocol 1: In Vivo Mouse Immunization

This protocol outlines a general procedure for evaluating the adjuvant effect of this compound on antibody responses in mice.

-

Animals: Use 6-8 week old BALB/c or C57BL/6 mice, grouped with at least 5 animals per cohort (e.g., Saline control, Antigen alone, Antigen + this compound).

-

Immunogen Preparation:

-

Dissolve the antigen of interest in sterile, endotoxin-free phosphate-buffered saline (PBS).

-

Prepare the this compound stock solution (e.g., 1 mg/mL in sterile water).[2]

-

For the adjuvanted group, mix the antigen solution with the desired amount of this compound (e.g., a final dose of 10-100 µg per mouse) immediately before injection. The final injection volume is typically 100 µL.

-

-

Immunization Schedule:

-

Primary Immunization (Day 0): Administer 100 µL of the prepared immunogen subcutaneously (s.c.) at the base of the tail.

-

Booster Immunization (Day 14 or 21): Administer a second dose of the same immunogen formulation.[12]

-

-

Sample Collection:

-

Collect blood via retro-orbital or submandibular bleeding at various time points (e.g., Day -1 for pre-immune serum, Day 14, Day 28).

-

Allow blood to clot, centrifuge to separate serum, and store at -20°C or -80°C for analysis.

-

At the end of the experiment (e.g., Day 28), euthanize mice and harvest spleens for cellular assays.

-

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

This protocol measures the quantity of antigen-specific antibodies in the collected serum.

-

Plate Coating: Coat 96-well high-binding ELISA plates with the specific antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash plates three times with wash buffer (PBS containing 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% Bovine Serum Albumin or 5% non-fat milk) to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Serum Incubation: Prepare serial dilutions of the mouse serum (starting at 1:100) in blocking buffer. Add 100 µL of diluted serum to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a) diluted in blocking buffer. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step (5 times).

-

Detection: Add 100 µL of HRP substrate (e.g., TMB) to each well. Allow the color to develop in the dark.

-

Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

-

Reading: Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives an OD value significantly above the pre-immune serum background.

Formulation and Delivery Considerations

The lipophilic nature of this compound influences its formulation. It is typically supplied as a lyophilized powder and can be solubilized in water or aqueous solutions for administration.[2] For enhanced delivery and stability, this compound can be incorporated into delivery systems such as liposomes. The C18 fatty acid tail is thought to anchor the molecule within the lipid bilayer of such formulations.[17] The choice of delivery system can significantly impact the adjuvant's efficacy and the resulting immune response profile.

Conclusion

This compound is a potent, synthetic vaccine adjuvant that enhances both humoral and cellular immunity primarily through the activation of the intracellular NOD2 pathway. Its lipophilic modification leads to superior activity compared to its parent compound, MDP. The extensive preclinical data support its use in diverse vaccine platforms, from infectious diseases to cancer immunotherapy.[11] Standardized in vivo and in vitro protocols are essential for the continued evaluation and optimization of this compound-adjuvanted vaccine candidates, paving the way for their potential clinical translation.

References

- 1. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]

- 2. invivogen.com [invivogen.com]

- 3. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of MDP As a Vaccine Adjuvant Causing Fever - Creative Diagnostics [creative-diagnostics.com]

- 5. Functional defects in NOD2 signaling in experimental and human Crohn disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valosin-containing protein-regulated endoplasmic reticulum stress causes NOD2-dependent inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]